2-(Trifluoromethyl)naphthalene

Descripción

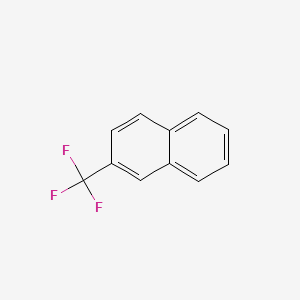

2-(Trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of advanced organic chemistry. smolecule.com It is characterized by a naphthalene (B1677914) core with a trifluoromethyl group (-CF3) attached at the 2-position. smolecule.com This substitution imparts unique electronic and steric properties to the molecule, largely due to the high electronegativity of the fluorine atoms. smolecule.com The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity, stability, and lipophilicity, making it a valuable subject of study and a versatile building block in various research applications. smolecule.comsmolecule.comsmolecule.com

| Property | Value |

| Molecular Formula | C₁₁H₇F₃ chembk.comnih.gov |

| Molar Mass | 196.17 g/mol chembk.comnih.gov |

| Melting Point | 67.5 °C chembk.com |

| Boiling Point | 69-71 °C at 2 Torr chembk.com |

| Density | 1.249 g/cm³ (Predicted) chembk.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 581-90-8 chembk.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMYQFCVFSVGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446043 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-90-8 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Naphthalene and Its Derivatives

Regioselective Synthesis Strategies for Naphthalene (B1677914) Core Functionalization

Achieving regioselectivity in the functionalization of the naphthalene ring system is a critical challenge in the synthesis of specifically substituted trifluoromethylnaphthalenes. Various methodologies have been developed to control the position of substitution, including metalation-based approaches, cycloaddition reactions, and cross-coupling strategies.

Metalation-Based Approaches and Site Selectivity in Trifluoromethylnaphthalenes

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of trifluoromethylnaphthalenes, the trifluoromethyl group itself can influence the site of metalation. The metalation of 1-(trifluoromethyl)naphthalene (B1313596) with organometallic or lithium dialkylamide bases, followed by quenching with carbon dioxide, leads to exclusive attack at the 2-position. epfl.chthieme-connect.comresearchgate.net However, the metalation of 2-(trifluoromethyl)naphthalene exhibits more complex site selectivity depending on the reaction conditions. thieme-connect.com

For instance, the reaction of this compound with tert-butyllithium (B1211817) in the presence of potassium tert-butoxide results in metalation solely at the 1-position. thieme-connect.com In contrast, using sec-butyllithium (B1581126) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand leads to a mixture of products metalated at the 3- and 4-positions. thieme-connect.com These outcomes highlight the significant influence of the base and additives on the regiochemical course of the reaction.

| Substrate | Reagents | Position of Metalation | Reference |

| 1-(Trifluoromethyl)naphthalene | Organometallic or lithium dialkylamide base, CO2 | 2-position | epfl.chthieme-connect.comresearchgate.net |

| This compound | tert-Butyllithium, potassium tert-butoxide | 1-position | thieme-connect.com |

| This compound | sec-Butyllithium, TMEDA | 3- and 4-positions | thieme-connect.com |

Cycloaddition Reactions in Naphthalene Ring Construction with Trifluoromethyl Moieties

Cycloaddition reactions provide an alternative and powerful strategy for constructing the naphthalene core with pre-installed trifluoromethyl groups. The dehydro-Diels-Alder reaction is a notable example used to build highly substituted arenes. researchgate.net

One approach involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates. rsc.orgrsc.org For example, 6-trifluoromethyl-substituted 2-pyrone can react with benzyne (B1209423) to produce 1-trifluoromethyl-substituted naphthalene in a moderate yield. rsc.org This method is advantageous as it allows for the synthesis of diverse naphthalenes with various functional groups. rsc.orgrsc.org Cobalt-catalyzed [2+2+2] cycloaddition of diynes and triynes also offers a route to substituted naphthalenes. bohrium.com

Formal [2+2] cycloaddition reactions have also been reported. For instance, the reaction of diarylmethylidenecycloproparenes with acetylenic(phenyl)iodonium triflates leads to the formation of 2,3-disubstituted naphthalenes. semanticscholar.org

Cross-Coupling Reactions for Incorporating Trifluoromethylated Naphthalene Units

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds and the incorporation of trifluoromethylated naphthalene units into larger molecules. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed. beilstein-journals.org For instance, 2-bromonaphthalene (B93597) can undergo cross-coupling reactions to produce more complex structures. chemrxiv.org

Copper-catalyzed reactions also play a significant role. For example, the trifluoromethylation of 2-iodonaphthalene-7-acetic acid can be achieved with 74% efficiency using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a copper(I) iodide/1,10-phenanthroline (CuI/phen) catalytic system. smolecule.com

Trifluoromethylation Reagents and Mechanisms in Naphthalene Synthesis

The introduction of the trifluoromethyl group onto the naphthalene scaffold can be accomplished using a variety of reagents and methods. Electrophilic trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid. smolecule.com

Nucleophilic trifluoromethylation is also a common strategy. A notable reagent is [(bpy)Cu(O₂CCF₂SO₂F)₂], which has been shown to be effective for the trifluoromethylation of halogenated hydrocarbons, including 1-iodonaphthalene (B165133). nih.gov Another method involves the use of FSO₂CF₂CO₂K in the presence of copper iodide, which has been used to synthesize 1-(trifluoromethyl)naphthalene from 1-iodonaphthalene with a 61% yield. cas.cn The development of new trifluoromethylating agents, such as those derived from fluorosulfonyldifluoroacetic acid, has expanded the toolkit for synthetic chemists. nih.gov

| Reagent | Substrate | Product | Yield | Reference |

| Trimethyl(trifluoromethyl)silane (TMSCF₃), CuI/phen | 2-Iodonaphthalene-7-acetic acid | This compound-7-acetic acid | 74% | smolecule.com |

| FSO₂CF₂CO₂K, CuI | 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | 61% | cas.cn |

| [(bpy)Cu(O₂CCF₂SO₂F)₂] | 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | Good to Excellent | nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity

Once the trifluoromethylated naphthalene core is synthesized, further derivatization can be carried out to increase molecular complexity and tailor the properties of the final compound.

Chemical Transformations of Aldehyde Functional Groups on Trifluoromethylnaphthalene Scaffolds

Aldehyde groups on trifluoromethylnaphthalene scaffolds, such as 1-(trifluoromethyl)naphthalene-8-carboxaldehyde, are versatile handles for further chemical transformations. evitachem.com These aldehydes can undergo oxidation to form the corresponding carboxylic acids. evitachem.com They can also participate in reduction reactions to yield primary alcohols. savemyexams.com Furthermore, nucleophilic addition reactions, for instance with Grignard reagents or organolithium compounds, can be used to introduce new carbon-carbon bonds. The aldehyde functionality can also be converted to other functional groups, providing access to a wide range of derivatives. organic-chemistry.org

Synthesis of Heterocyclic Systems Incorporating this compound

The integration of the this compound scaffold into larger heterocyclic systems is a key strategy for developing novel materials and molecules with specific functional properties. Research in this area has led to the synthesis of complex push-pull dyes and other functional molecules through the construction of heteroaromatic rings fused or attached to the naphthalene core.

One notable approach involves the synthesis of naphthalene derivatives bearing both electron-donating and electron-accepting groups at the 2- and 6-positions, which are known as D-π-A push-pull dyes. mdpi.com In this context, new analogues of known dyes have been synthesized where the acceptor group is replaced with an aromatic five- or six-membered heterocycle. mdpi.com An example is the creation of a 1,2,6-thiadiazine 1,1-dioxide ring system attached to the naphthalene moiety. The synthesis of 6-[1,1-Dioxido-3-(trifluoromethyl)-2H-1,2,6-thiadiazin-5-yl]-N,N-dimethyl-naphthalen-2-amine was achieved with a 79% yield by crystallizing the product from a mixture of ethanol (B145695) and diethyl ether. mdpi.com

Another significant method for constructing heterocyclic systems involves the Diels-Alder reaction of 2-pyrones with aryne intermediates, followed by decarboxylative aromatization to form multisubstituted naphthalenes. rsc.orgrsc.org This strategy has been successfully applied to synthesize naphthalenes bearing 1,2,3-triazole moieties. The process starts with the synthesis of 4-azido-6-methyl-2-pyrone, which can then react with an o-silylphenyl triflate. This reaction, conducted with cesium fluoride (B91410) in acetonitrile (B52724) at 50 °C, results in the formation of a triazole-substituted naphthalene in excellent yield through aryne reactions at both the 2-pyrone and azide (B81097) functionalities. rsc.org Furthermore, the azide-functionalized 2-pyrone can first undergo a copper-catalyzed click reaction with a terminal alkyne to form a 1,2,3-triazole-substituted 2-pyrone, which then smoothly reacts with an aryne intermediate to yield a highly functionalized naphthalene containing a 1,2,3-triazole ring. rsc.org

These methodologies demonstrate the versatility of the this compound core and its precursors in constructing complex heterocyclic architectures.

Table 1: Synthesis of Heterocyclic Systems

| Starting Material | Reagents/Conditions | Heterocyclic Product | Yield | Reference |

|---|---|---|---|---|

| Precursor to the thiadiazine derivative | Crystallization from EtOH/Me₂CO (4:1) | 6-[1,1-Dioxido-3-(trifluoromethyl)-2H-1,2,6-thiadiazin-5-yl]-N,N-dimethyl-naphthalen-2-amine | 79% | mdpi.com |

| 4-Azido-6-methyl-2-pyrone | o-Silylphenyl triflate, CsF, MeCN, 50 °C | Triazole-substituted naphthalene | Excellent | rsc.org |

| 4-Azido-2-pyrone and a terminal alkyne | Copper catalyst, then reaction with an o-silylaryl triflate | Naphthalene with 1,2,3-triazole moiety | High | rsc.org |

Specific Derivatization Reactions for Analytical and Research Applications

The this compound core can be functionalized with various groups, which can then undergo specific derivatization reactions. These reactions are crucial for creating libraries of compounds for research and for preparing derivatives suitable for specific analytical techniques. The reactivity is often centered on functional groups attached to the naphthalene ring, such as carboxylic acids, aldehydes, and acyl chlorides. smolecule.comsmolecule.comvulcanchem.com

For instance, this compound-7-acetic acid can undergo standard carboxylic acid reactions like esterification and amidation. smolecule.com Similarly, This compound-6-carboxaldehyde (B11884137) possesses a reactive aldehyde group that can participate in nucleophilic addition reactions to form alcohols or other derivatives. smolecule.com

A particularly versatile intermediate is this compound-6-carbonyl chloride. vulcanchem.com The highly reactive acyl chloride group readily undergoes nucleophilic substitution with a variety of nucleophiles. Reaction with amines leads to the formation of stable amides, while treatment with alcohols in the presence of a base like triethylamine (B128534) yields the corresponding esters. vulcanchem.com These derivatization reactions are often high-yielding and proceed under mild conditions, making them valuable for creating diverse molecular structures for further study. vulcanchem.com

The resulting derivatives are characterized using various analytical methods. Spectroscopic techniques are essential for confirming the structures of these newly synthesized compounds. Key analytical data includes:

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups. For example, the C=O stretch of the acyl chloride in this compound-6-carbonyl chloride appears around 1785 cm⁻¹, while the C-F stretches of the trifluoromethyl group are observed in the 1320–1120 cm⁻¹ region. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure. In the ¹⁹F NMR spectrum of this compound-6-carbonyl chloride, the trifluoromethyl group appears as a singlet at approximately -63.5 ppm. vulcanchem.com The ¹³C NMR shows a characteristic quaternary carbon signal for the CF₃ group, which is split into a quartet due to coupling with the fluorine atoms (J ≈ 288 Hz). vulcanchem.com

These derivatization reactions, coupled with thorough analytical characterization, are fundamental for exploring the chemical space around the this compound scaffold and for preparing compounds for biological screening or materials science applications.

Table 2: Derivatization Reactions and Analytical Data

| Starting Compound | Reagent | Product Type | Key Analytical Data (for starting material or product) | Reference |

|---|---|---|---|---|

| This compound-7-acetic acid | Alcohol (R-OH), H⁺ | Ester | Can undergo esterification. smolecule.com | smolecule.com |

| This compound-7-acetic acid | Amine | Amide | Can undergo amidation. smolecule.com | smolecule.com |

| This compound-6-carboxaldehyde | Nucleophile | Alcohol/Other derivatives | Carbonyl group undergoes nucleophilic addition. smolecule.com | smolecule.com |

| This compound-6-carbonyl chloride | Amine | Amide | Forms stable amides. vulcanchem.com | vulcanchem.com |

| This compound-6-carbonyl chloride | Alcohol, Et₃N | Ester | 90% yield in THF. vulcanchem.com | vulcanchem.com |

| This compound-6-carbonyl chloride | N/A | N/A | IR (cm⁻¹): 1785 (C=O), 1320-1120 (C-F). ¹⁹F NMR: δ -63.5 (s, CF₃). ¹³C NMR: δ 122.8 (q, J = 288 Hz, CF₃). vulcanchem.com | vulcanchem.com |

Mechanistic Investigations and Reactivity Studies of 2 Trifluoromethyl Naphthalene

Electron-Withdrawing Effects of the Trifluoromethyl Group on Naphthalene (B1677914) Reactivity

The trifluoromethyl group is one of the strongest electron-withdrawing groups utilized in organic synthesis. Its influence on the naphthalene ring is primarily driven by a powerful negative inductive effect (-I) originating from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the entire aromatic system. smolecule.com

As a consequence, the naphthalene ring in 2-(trifluoromethyl)naphthalene is substantially deactivated towards electrophilic aromatic substitution (EAS) compared to unsubstituted naphthalene. masterorganicchemistry.com Any electrophilic attack is slowed because the electron-withdrawing -CF₃ group destabilizes the positively charged carbocation intermediate (also known as a sigma complex or arenium ion) that forms during the reaction mechanism. masterorganicchemistry.comevitachem.com Computational studies using Density Functional Theory (DFT) have quantified this effect, demonstrating that the presence of -CF₃ groups markedly alters the electronic properties of the naphthalene core and increases the sensitivity of the molecule to the electronic effects of other substituents. mdpi.comnih.gov

Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic attack. smolecule.comsmolecule.com The carbon atoms of the ring, particularly those ortho and para to the -CF₃ group, become more electrophilic, facilitating reactions with nucleophiles. The trifluoromethyl group can also stabilize anionic intermediates or transition states that develop during nucleophilic reactions. evitachem.com

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is a balance of its deactivated nature towards electrophiles and activated nature towards nucleophiles.

Electrophilic Reactivity Despite the strong deactivation by the -CF₃ group, electrophilic substitution reactions can be carried out, though they may require more forcing conditions. The directing effect of the -CF₃ group in naphthalene is more complex than in benzene (B151609). While the group deactivates all positions, substitution on the substituted ring tends to avoid the positions immediately adjacent to it (C1 and C3). Research on related derivatives has shown that electrophilic attack can occur at other positions. For example, in a this compound derivative, nitration was observed to proceed at the 4-position (para to the -CF₃ group), indicating that resonance and conjugation effects play a significant role in directing the incoming electrophile. vulcanchem.com

Nucleophilic Reactivity The electron-deficient character of the this compound ring system makes it a prime candidate for nucleophilic reactions. This includes:

Nucleophilic Aromatic Substitution (SNAr): In the presence of a suitable leaving group on the ring, the -CF₃ group activates the system for SNAr reactions, especially at the ortho and para positions.

Deprotonation (Metalation): The -CF₃ group increases the acidity of the ring protons. Consequently, this compound can be deprotonated by strong bases in a reaction known as metalation. epfl.chthieme-connect.com Studies have shown that depending on the base system used, deprotonation can be directed to the C1, C3, or C4 positions, highlighting the enhanced susceptibility of the ring to nucleophilic attack by organometallic bases. researchgate.net

Single Electron-Transfer (SET) Processes and Side Reactions

Beyond traditional polar reactions, this compound can engage in pathways involving single electron transfer (SET). These processes are often associated with radical chemistry and can be a primary pathway or a competing side reaction.

Mechanistic studies on the metalation of this compound have revealed that SET-triggered side reactions are a significant issue, often leading to moderate or poor yields of the desired carboxylated products after quenching with CO₂. epfl.chthieme-connect.com These side reactions can produce high-molecular-weight materials.

SET processes can also be harnessed productively. The generation of a trifluoromethyl radical (•CF₃) from various reagents often proceeds via SET. For instance, hypervalent iodine reagents, such as Togni's reagent, can accept an electron from an electron-rich species to generate a •CF₃ radical, which can then be used in synthetic transformations. smolecule.comacs.org Similarly, photoredox catalysis can initiate SET, generating radical intermediates from otherwise stable precursors. vulcanchem.com While these methods are often used to introduce a -CF₃ group, the principles demonstrate that the trifluoromethylated naphthalene system itself is amenable to participating in SET mechanisms, either by acting as an electron acceptor or by reacting with radical species generated in situ.

Regioselectivity and Steric Hindrance in Substitution Reactions

The outcome of substitution reactions on this compound is governed by a complex interplay between electronic directing effects, steric hindrance, and reagent choice.

The steric bulk of the -CF₃ group is a major factor influencing regioselectivity. vulcanchem.com It can physically block access to the adjacent C1 and C3 positions. Furthermore, in the naphthalene ring system, substitution at the C1 position creates significant steric strain with the hydrogen atom at the C8 position (a peri interaction). This steric repulsion disfavors attacks at the 1-position. researchgate.net The need for elevated temperatures in some coupling reactions is attributed to the necessity of overcoming the steric hindrance imposed by the trifluoromethyl group.

The regioselectivity of the metalation of this compound provides a clear example of these competing factors. The outcome is highly dependent on the specific organometallic base used.

Table 1: Regioselectivity in the Metalation of this compound

| Reagent/Conditions | Major Deprotonation Site(s) | Yield | Reference |

|---|---|---|---|

| sec-BuLi / TMEDA | C3 and C4 | Moderate | thieme-connect.com |

| t-BuLi / K-t-OBu (LIT-KOR) | C1 | 21% | thieme-connect.com |

This interactive table summarizes the regioselective outcomes of metalation reactions.

These results can be rationalized as follows:

The combination of sec-BuLi and TMEDA leads to a mixture of deprotonation at the electronically activated C3 (ortho) position and the less hindered C4 position. thieme-connect.com

"Superbases" like LiC-KOR and LiT-KOR favor deprotonation at the C1 (peri) position. This is attributed to a complex interplay of coordination effects and the specific nature of the base. However, steric hindrance from the peri hydrogen at C8 remains a competing factor, and the harshness of the reagent can lead to side reactions. thieme-connect.comresearchgate.net

In electrophilic substitutions, the deactivating -CF₃ group directs away from the substituted ring, but when substitution does occur on the same ring, it favors positions that are less destabilized, such as the 4-position, which is para to the substituent. vulcanchem.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic properties of molecules like 2-(Trifluoromethyl)naphthalene. nih.govresearchgate.net DFT calculations help in understanding the influence of the trifluoromethyl (-CF3) group on the naphthalene (B1677914) ring system. nih.govresearchgate.net The B3LYP/6-311++G(d,p) computational method, for instance, has been applied to study mono- and poly(CF3)substituted naphthalene derivatives to analyze changes in their electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.netscirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for determining molecular stability and electrical properties. researchgate.netsamipubco.com

The introduction of electron-withdrawing groups like trifluoromethyl (-CF3) significantly impacts the FMO energy levels. rsc.orgosti.gov Attaching a -CF3 group to a naphthalene core lowers both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature. rsc.org For example, a study on naphthalene diimide (NDI) derivatives showed that replacing a methyl group with a trifluoromethyl group (NDI-CF3) lowered the HOMO energy from -7.35 eV to -7.92 eV and the LUMO energy from -3.78 eV to -4.31 eV. rsc.org This stabilization of the frontier orbitals enhances the air-stability of n-type organic materials. rsc.org

Theoretical studies on trifluoromethyl-substituted naphthalene (TFMNA) have been conducted to investigate its charge transport properties. researchgate.net The HOMO-LUMO gap is a critical factor in these investigations. researchgate.net Analysis of related dye molecules shows that inter-fragment orbital mixing is key to modifying the HOMO-LUMO gap of the naphthalene core. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| NDI-CH₃ | -7.35 | -3.78 | 3.57 |

| NDI-CF₃ | -7.92 | -4.31 | 3.61 |

| NDI-C₄F₉ | -7.94 | -4.34 | 3.60 |

Data sourced from a computational study on NDI derivatives, illustrating the effect of fluoroalkyl substitution. rsc.org

The trifluoromethyl group is a potent electron-withdrawing group that significantly alters the charge distribution of the naphthalene ring. smolecule.com Due to the high electronegativity of fluorine atoms, the -CF3 group exerts a strong inductive effect, pulling electron density away from the aromatic system. mdpi.com This results in a considerable increase in the positive charge density on the naphthalene ring compared to the unsubstituted molecule. smolecule.com

Mulliken charge analysis performed on related anthracene-based molecules containing a trifluoromethyl-phenyl moiety shows how this group influences charge distribution in different electronic states (neutral, cation, and anion). e-asct.org For instance, in 9,10-di(naphthalene-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (ATFP-Naph), the naphthyl moiety holds a charge of -0.0188 e in the neutral state, which changes to 0.1567 e in the cation state and -0.1922 e in the anion state. e-asct.org This demonstrates significant charge redistribution upon ionization. e-asct.org

The molecular electrostatic potential (MEP) is another tool used to visualize charge distribution. researchgate.net In molecules containing electron-withdrawing groups, the MEP can identify the regions most susceptible to nucleophilic or electrophilic attack. The electron deficiency induced by the -CF3 group makes the naphthalene ring more susceptible to certain chemical reactions. smolecule.com

The Substituent Effect Stabilization Energy (SESE) is a computational metric used to quantify the thermodynamic contribution of substituents to a molecule's stability. smolecule.commdpi.com It measures the energy effect of the interaction between a substituent (like -CF3) and a probe group attached to a transmitting moiety (the naphthalene ring). acs.org SESE is calculated using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. acs.org

Studies have shown that for trifluoromethyl-substituted benzene (B151609) and naphthalene derivatives, calculated SESE values correlate well with experimentally derived Hammett constants (σ). researchgate.netmdpi.comacs.org The trifluoromethyl group is considered a sensitive probe for exploring substituent effects in aromatic systems. mdpi.com The more -CF3 groups attached to the naphthalene ring, the more sensitive the system becomes to the electronic effects of other substituents. nih.govresearchgate.net For example, in p-substituted benzene derivatives with a nitro group (X-(p-Ph)-NO2), the SESE value for X = CF3 is -2.2 kcal/mol, indicating a strong electron-withdrawing character. mdpi.com This sensitivity is crucial for accurately estimating substituent constants. mdpi.com

| Substituent (X) | Hammett Constant (σp) | SESE (kcal/mol) |

|---|---|---|

| CH₃ | -0.17 | 0.8 |

| CH₂F | 0.11 | -0.3 |

| CHF₂ | 0.32 | -1.3 |

| CF₃ | 0.54 | -2.2 |

Data illustrates the correlation between the electron-withdrawing character of fluorinated methyl groups and their calculated SESE values. mdpi.com

Molecular Docking and Binding Affinity Investigations (Computational)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). kobe-u.ac.jp This method is widely used in drug discovery to estimate the binding affinity of a compound to a biological target. kobe-u.ac.jpresearchgate.net The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating stronger, more favorable interactions. nih.gov

While specific docking studies for this compound were not prominently detailed in the searched literature, the trifluoromethylphenyl moiety is a common feature in ligands investigated for their inhibitory potential against various enzymes. researchgate.net For instance, computational studies on cholinesterase inhibitors have used molecular docking to understand the binding modes of complex molecules containing trifluoromethylphenyl units. researchgate.net Similarly, in the effort to repurpose drugs for SARS-CoV-2, compounds featuring phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole structures were evaluated for their binding affinity to the main protease (MPro). nih.gov One such compound, SC-558, exhibited a highly negative docking score of -13.24 kcal/mol, suggesting strong binding affinity. nih.gov These studies highlight the importance of the trifluoromethyl group in modulating ligand-protein interactions, which can be rationalized and predicted through computational docking simulations. nih.govresearchgate.net

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models, particularly those based on DFT, are invaluable for predicting the chemical reactivity and regioselectivity of this compound. researchgate.netnih.gov The strong electron-withdrawing nature of the -CF3 group deactivates the naphthalene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SNAr). evitachem.com

For electrophilic attacks, the presence of the -CF3 group directs incoming electrophiles to specific positions on the ring. smolecule.com Localized orbital bonding analysis can predict that electrophilic attack is most likely to occur at the 1- and 4-positions of the substituted ring. smolecule.com

For nucleophilic aromatic substitution, computational methods can predict regioselectivity by calculating the relative stabilities of the isomeric Meisenheimer (σ-complex) intermediates that form during the reaction. researchgate.net The reaction will preferentially proceed through the pathway with the most stable intermediate. researchgate.net Furthermore, analysis of DFT global reactivity indices and Parr functions can rationalize the regioselectivity observed in cycloaddition reactions involving molecules with trifluoromethyl groups. nih.gov These computational tools provide a powerful framework for understanding and predicting how the electronic perturbations caused by the -CF3 group dictate the outcome of chemical reactions. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Elucidation of 2 Trifluoromethyl Naphthalene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(trifluoromethyl)naphthalene. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, it is possible to map the complete atomic framework and confirm the substitution pattern.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons of the naphthalene (B1677914) ring system. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted naphthalene. The spectrum typically displays a complex series of multiplets in the aromatic region (approximately 7.5-8.2 ppm), with coupling constants revealing the ortho, meta, and para relationships between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. The carbon atom directly bonded to the -CF₃ group shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J_CF). The chemical shift of the -CF₃ carbon itself is also highly diagnostic. Other aromatic carbons exhibit distinct chemical shifts influenced by their position relative to the substituent.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. For this compound, the spectrum typically shows a single sharp resonance (a singlet) for the three equivalent fluorine atoms of the -CF₃ group. rsc.org Its chemical shift, usually reported relative to a standard like CFCl₃, is characteristic of a trifluoromethyl group attached to an aromatic ring and can be found in the range of -60 to -65 ppm. rsc.org This single peak unequivocally confirms the presence and electronic environment of the -CF₃ substituent.

Detailed NMR data for the related isomer, 1-(trifluoromethyl)naphthalene (B1313596), illustrates these principles. rsc.org

Table 1: Representative NMR Data for 1-(Trifluoromethyl)naphthalene in CDCl₃ Data presented for illustrative purposes of a trifluoromethylnaphthalene derivative.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 8.25 | d, J = 8.0 Hz | Aromatic H |

| ¹H | 8.03 | d, J = 8.0 Hz | Aromatic H |

| ¹H | 7.92 | q, J = 8.0 Hz | Aromatic H |

| ¹H | 7.67-7.58 | m | Aromatic H |

| ¹H | 7.51 | t, J = 8.0 Hz | Aromatic H |

| ¹³C | 126.2 | q, J = 30 Hz | C-CF₃ |

| ¹³C | 124.9 | q, J = 271 Hz | -CF₃ |

| ¹⁹F | -59.72 | s | -CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the bonding framework of this compound by measuring the vibrational frequencies of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, which typically appear in the 1300-1100 cm⁻¹ region. Other key absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region). The specific pattern of peaks in the fingerprint region (below 1000 cm⁻¹) is unique to the molecule and its substitution pattern.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing information on the less polar and more symmetric vibrations. For this compound, the symmetric stretching vibrations of the naphthalene ring are often prominent in the Raman spectrum. Key Raman bands for the naphthalene core are expected near 1626, 1574, and 1385 cm⁻¹. acs.org Vibrations associated with the CF₃ group are also observable, though often weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-F Stretch | ~1280 | IR (Strong) |

| Symmetric C-F Stretch | ~1150 | IR (Strong) |

| C-H Out-of-Plane Bend | 900 - 700 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molar mass: 196.17 g/mol ), the electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak. nih.gov

The stability of the aromatic naphthalene ring results in a strong molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 196. The fragmentation pattern is dictated by the cleavage of the C-C and C-F bonds of the trifluoromethyl substituent. Common fragmentation pathways include the loss of a fluorine atom to form an ion at m/z 177 ([M-F]⁺) and the loss of the entire trifluoromethyl radical to produce the stable naphthalene cation at m/z 127 ([M-CF₃]⁺), which is often a significant peak in the spectrum.

Table 3: Principal Mass Fragments of this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 196 | [C₁₁H₇F₃]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₁H₇F₂]⁺ | [M-F]⁺ |

| 127 | [C₁₀H₇]⁺ | [M-CF₃]⁺ (Naphthyl cation) |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), a complex naphthalene derivative, was determined by single-crystal X-ray diffraction. mdpi.com Such analyses reveal the precise geometry of the naphthalene core, confirming its planarity, and show how substituents are oriented in space. Crystallographic data also elucidates how molecules pack in a crystal lattice, revealing noncovalent interactions like π-π stacking that are fundamental to the material's properties. The data obtained includes unit cell dimensions, space group, and atomic coordinates, which together provide an unambiguous structural proof. mdpi.com

Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative Data for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine). mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 8.543 |

| β (°) | 109.54 |

| Volume (ų) | 932.1 |

UV-Visible Absorption and Emission Spectroscopy in Electronic Transition Studies

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within the π-system of the naphthalene core. The position, intensity, and shape of the spectral bands are sensitive to substitution.

UV-Visible Absorption: Unsubstituted naphthalene exhibits a characteristic UV absorption spectrum with several bands corresponding to π-π* transitions. The introduction of a trifluoromethyl group, which is strongly electron-withdrawing, is expected to perturb these electronic transitions. This typically results in a slight shift of the absorption maxima (λ_max), often a hypsochromic (blue) shift, and may alter the intensities of the absorption bands compared to the parent naphthalene molecule.

Emission (Fluorescence) Spectroscopy: Naphthalene is known for its strong fluorescence in the UV region. Upon excitation at an appropriate wavelength, this compound is also expected to fluoresce. The emission spectrum provides information about the energy of the first excited singlet state. The -CF₃ group can influence the fluorescence quantum yield and the lifetime of the excited state. Studies on naphthalene derivatives show that the emission properties are highly dependent on the nature and position of substituents. nih.gov For example, a naphthalene derivative fluorescent probe designed for Al³⁺ detection showed a distinct fluorescence emission peak at 434 nm. nih.gov

Applications in Materials Science and Advanced Functional Molecules

Role in Developing Advanced Materials with Unique Electronic Properties

The trifluoromethyl group is well-recognized for its potent electron-withdrawing capabilities, which directly impact the chemical characteristics of the compounds it is substituted onto. researchgate.net When appended to the naphthalene (B1677914) ring system at the 2-position, the –CF3 group modifies the electronic properties of the aromatic core. This modification is crucial for the design of advanced organic materials used in electronics and optoelectronics.

The primary influence of the –CF3 group is the lowering of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier orbital energies is a key strategy in designing materials for organic electronics. For instance, in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), precise tuning of HOMO and LUMO levels is necessary to ensure efficient charge injection, transport, and separation at interfaces with other materials. nbinno.com

Furthermore, the introduction of fluoroalkyl motifs is a significant area of interest in materials science due to the unique properties conferred by fluorine. acs.org Naphthalene diimides (NDIs), for example, are widely used as electron transport materials (ETMs) in optoelectronic devices. semanticscholar.org Incorporating fluorine-containing groups into the NDI skeleton has been shown to improve device performance in perovskite solar cells by enhancing charge collection and improving structural compatibility at the material interfaces. semanticscholar.org The hydrophobic nature of fluorinated groups can also contribute to improved stability of the final device. semanticscholar.org

Research into various naphthalene derivatives has demonstrated that substituents significantly affect the electronic properties and conductivity of the resulting materials. researchgate.net While specific studies focusing solely on 2-(Trifluoromethyl)naphthalene are detailed, the principles derived from related structures, such as poly(CF3)-substituted naphthalenes, show that the –CF3 group consistently alters the electronic landscape of the molecule, making it a powerful tool for materials design. researchgate.net

Naphthalene-Based Fluorophores and BODIPY Dyes Incorporating Trifluoromethyl Groups

Naphthalene-based fluorophores are widely utilized in applications such as fluorescent sensors and biological labeling due to their sensitive and tunable emission properties. researchgate.net The photophysical characteristics of the naphthalene scaffold are highly dependent on the nature, number, and position of its substituents. researchgate.net While unsubstituted naphthalene has poor fluorescence, the introduction of electron-donating and electron-accepting groups can significantly enhance its fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net

The incorporation of a strong electron-withdrawing group like –CF3 at the 2-position of the naphthalene ring can be expected to have a substantial impact on its fluorescent properties. This substitution would likely lead to a red-shift in the emission spectrum and influence the quantum yield, making the molecule's fluorescence highly sensitive to its environment. nih.gov

Boron-dipyrromethene (BODIPY) dyes are another important class of fluorophores known for their sharp fluorescence peaks, high quantum yields, and relative insensitivity to environmental polarity and pH. mdpi.commedchemexpress.com These dyes have a versatile core structure that can be modified to tune their spectral properties across the visible and near-infrared regions. mdpi.comthermofisher.com Functionalizing BODIPY dyes with moieties like naphthalene vinylene groups has been explored to create derivatives with far-red or near-infrared absorption and emission. mdpi.com

While direct examples of BODIPY dyes incorporating a this compound unit are not prevalent in the cited literature, the principles of fluorophore design suggest that such a combination would be a viable strategy for creating novel dyes. The naphthalene unit would extend the π-conjugation of the BODIPY core, and the trifluoromethyl group would further modulate the electronic properties, potentially leading to dyes with unique photophysical characteristics suitable for advanced imaging and sensing applications.

Table 1: General Properties of BODIPY Dyes Relevant to Functionalization

| Property | Description | Potential Influence of this compound Moiety |

|---|---|---|

| High Quantum Yield | BODIPY dyes are known for their typically high fluorescence quantum yields, often approaching 0.8 or higher. mdpi.com | The electron-withdrawing –CF3 group could potentially quench or enhance fluorescence depending on the overall molecular design and charge transfer characteristics. |

| Sharp Emission Spectra | They exhibit narrow absorption and emission bands, which is advantageous for multiplexing applications. medchemexpress.com | The extended conjugation from the naphthalene unit could lead to broader spectra, while the –CF3 group might influence the vibrational fine structure. |

| Photostability | BODIPY dyes generally show excellent photostability compared to other common fluorophores. mdpi.com | The C-F bonds in the trifluoromethyl group are very stable, which could contribute to the overall photostability of the resulting dye. |

| Tunable Properties | The absorption and emission wavelengths can be tuned by chemical modification of the core structure. mdpi.com | Attaching the this compound group would likely cause a significant shift in the absorption and emission maxima due to extended π-conjugation and altered electronic properties. |

| Environmental Insensitivity | Their fluorescence is often less sensitive to changes in solvent polarity and pH compared to dyes like fluorescein. medchemexpress.comthermofisher.com | The naphthalene moiety might introduce some sensitivity to the local environment, which could be exploited for sensing applications. |

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Organic light-emitting diodes (OLEDs) are a major application area for advanced organic materials. mdpi.comossila.com The performance of an OLED, including its efficiency and stability, is highly dependent on the properties of the materials used in its various layers. beilstein-journals.org Naphthalene derivatives, particularly naphthalimides, have been successfully employed in the design of high-performance emitters for OLEDs. nih.gov

The incorporation of trifluoromethyl groups is a known strategy in the design of materials for OLEDs. For instance, in the development of blue thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency, precise molecular design is key. beilstein-journals.org This often involves creating a molecule with spatially separated electron-donating and electron-accepting parts to minimize the energy gap between the singlet and triplet excited states. beilstein-journals.org The strong electron-accepting nature of a trifluoromethyl-substituted aromatic ring makes it a candidate for the acceptor portion of such a molecule.

Furthermore, naphthalene-based materials are explored for their charge-transport properties. nbinno.com The electron-withdrawing –CF3 group can enhance the electron-accepting capability of the naphthalene core, making this compound derivatives potentially suitable as electron transport layer (ETL) materials or as hosts for emissive dopants in OLEDs. Fluorinated naphthalene diimides have already been shown to be effective as electron transport materials in perovskite solar cells, achieving high efficiencies and stability. semanticscholar.org

The data below from a study on naphthalimide-based TADF emitters demonstrates the high-performance metrics that can be achieved with carefully designed naphthalene-derived molecules in OLEDs.

Table 2: Performance of an OLED Device Using a Red-Emissive Naphthalimide-Indole-Phenothiazine TADF Emitter

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 23.6% nih.gov |

| Maximum Luminance | 38,000 cd m⁻² nih.gov |

| EQE at 10,000 cd m⁻² | 21.6% nih.gov |

| Emission Color | Red nih.gov |

| CIE Coordinates (x, y) | (0.598, 0.394) nih.gov |

This level of performance highlights the potential of functionalized naphthalene scaffolds in demanding optoelectronic applications. nih.gov

Design of Molecular Probes for Spectroscopic Applications

Molecular probes are essential tools in chemistry and biology, designed to detect and quantify specific analytes through a measurable change in a spectroscopic signal, such as fluorescence. rsc.orgthermofisher.com Naphthalene derivatives are excellent platforms for creating fluorescent probes because their emission is often sensitive to the local molecular environment. researchgate.netmdpi.comnih.gov

The design of a spectroscopic probe typically involves three components: a signaling unit (fluorophore), a recognition unit (receptor), and a linker. rsc.org A this compound moiety could serve as the core of the signaling unit. Its inherent photophysical properties would be modulated upon the binding of an analyte to the attached recognition unit.

The strong electron-withdrawing –CF3 group can influence the probe's properties in several ways:

Altering Photophysical Properties: It modifies the absorption and emission wavelengths of the naphthalene fluorophore.

Influencing Acidity: If the recognition unit contains an acidic proton (e.g., a phenol (B47542) or an amide), the –CF3 group can increase its acidity, which can be crucial for anion sensing. mdpi.com

Modulating Binding Affinity: The electronic effects of the –CF3 group can impact the binding affinity and selectivity of the receptor for its target analyte.

Naphthalene-based probes have been successfully developed for the detection of various species, including metal ions like Cu2+ and Al3+. mdpi.comnih.govnih.gov For example, a probe based on a naphthalimide and thiophene (B33073) moiety was designed to detect Cu2+ ions through fluorescence quenching. nih.gov Another study demonstrated a naphthalene derivative that could selectively detect Al3+ with a low detection limit. mdpi.comnih.gov The design principles from these studies could be adapted by incorporating a this compound core to develop new probes with potentially enhanced sensitivity or selectivity for spectroscopic applications.

Role As Precursors and Intermediates in Advanced Chemical Synthesis

Precursors for Biologically Active Compounds and Pharmaceuticals

The naphthalene (B1677914) moiety is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties. nih.gov The introduction of a trifluoromethyl group can further enhance these properties. While direct synthetic routes from 2-(Trifluoromethyl)naphthalene to specific marketed drugs are not extensively documented in publicly available literature, its potential as a precursor is evident from the synthesis of analogous structures.

For instance, research into naphthalene-substituted triazole spirodienones has demonstrated significant anticancer activity. In one study, a compound featuring a naphthalen-2-yl group and a 4-(trifluoromethyl)phenyl group, namely 4-(3-(Naphthalen-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, was synthesized and evaluated. nih.gov This highlights the utility of combining naphthalene and trifluoromethylphenyl moieties to generate potent bioactive molecules. The synthesis of such compounds could potentially be adapted to start from this compound.

Furthermore, the general synthetic utility of trifluoromethyl-substituted naphthalenes has been established. soton.ac.uk Methods for their synthesis, such as the cyclisation of intermediate dienes derived from trifluoromethylketones, provide access to a range of novel fluorinated naphthalenes. rsc.org These compounds, in turn, can serve as key intermediates for further functionalization en route to complex pharmaceutical targets. The related compound, 1-methoxy-2-(trifluoromethyl)naphthalene, has been investigated for its potential applications in medicinal chemistry, with studies suggesting that the trifluoromethyl group can enhance lipophilicity and bioavailability, making it a candidate for drug development. smolecule.com

Table 1: Examples of Biologically Active Scaffolds Related to this compound

| Scaffold/Compound Class | Therapeutic Area | Key Structural Features |

| Naphthalene-substituted triazoles | Anticancer | Naphthalene ring, Triazole ring, Trifluoromethylphenyl group |

| Fluorinated naphthalenes | Various | Naphthalene scaffold, Trifluoromethyl group |

| Naphthalenones | Various | Naphthalene core, Ketone functionality |

This table is generated based on research on related structures to illustrate the potential applications of the this compound scaffold.

Intermediates in Agrochemical and Specialty Chemical Synthesis

For example, trifluoromethylpyridines are key intermediates in the synthesis of numerous crop-protection products. nih.gov The synthesis of these and other trifluoromethylated heterocycles often involves the use of trifluoromethyl-containing aromatic precursors. It is plausible that this compound could serve a similar role in the development of novel insecticides, herbicides, or fungicides where a naphthalene moiety is desired for its specific physicochemical properties.

The synthesis of multisubstituted naphthalenes is of significant interest in agrochemistry. rsc.org The reactivity of the naphthalene ring in this compound allows for further substitution, enabling the introduction of other functional groups necessary for pesticidal activity. The electron-withdrawing nature of the trifluoromethyl group can direct these substitutions to specific positions on the naphthalene ring, providing regiochemical control in the synthesis of complex agrochemical candidates.

Naphthalene Scaffolds for Drug Discovery and Development

The naphthalene ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Numerous FDA-approved drugs contain a naphthalene core, highlighting its importance in drug design. nih.gov The incorporation of a trifluoromethyl group onto this scaffold can significantly modulate its pharmacological profile.

The trifluoromethyl group is known to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Its high lipophilicity can improve membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. mdpi.com

The this compound scaffold, therefore, presents an attractive starting point for the design of new therapeutic agents. By using this scaffold, medicinal chemists can systematically explore the chemical space around the naphthalene core, attaching various pharmacophoric groups to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The inherent properties of the trifluoromethyl group can help to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. mdpi.com

Table 2: Impact of the Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | Blocks sites of oxidative metabolism |

| Lipophilicity | Increased | Enhances membrane permeability and bioavailability |

| Binding Affinity | Can be increased | Alters electronic properties and can lead to stronger interactions with target proteins |

| pKa of nearby groups | Altered | The electron-withdrawing nature influences the acidity/basicity of adjacent functional groups |

This table summarizes the general effects of the trifluoromethyl group in the context of drug design.

Q & A

Basic Research Questions

What are the key considerations in designing toxicological studies for 2-(Trifluoromethyl)naphthalene?

Toxicological studies should follow systematic review frameworks, including:

- Exposure routes : Prioritize inhalation, oral, and dermal pathways, as these are most relevant for human risk assessment .

- Health outcomes : Include systemic effects (hepatic, renal, respiratory) and molecular endpoints (e.g., DNA interactions, biomarker identification) .

- Species selection : Use both rodent models (for mechanistic insights) and human epidemiological data (where available) .

- Dose-response analysis : Ensure logarithmic dose spacing to identify no-observed-adverse-effect levels (NOAELs) .

Methodological guidance is outlined in the ATSDR’s systematic review process, which includes problem formulation, literature screening, and risk-of-bias assessment .

How is the purity of this compound assessed in laboratory settings?

Purity verification typically involves:

- Chromatographic methods : HPLC or GC-MS to detect impurities at <5% concentration .

- Spectroscopic analysis : NMR (¹H/¹⁹F) to confirm structural integrity, particularly the trifluoromethyl group’s position .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition byproducts .

What are the primary health effects observed in exposure studies of this compound?

Key findings from toxicological profiles include:

- Respiratory toxicity : Bronchial inflammation in rodents at ≥50 mg/m³ inhalation doses .

- Hepatic effects : Elevated ALT/AST levels in oral exposure studies, suggesting metabolic strain .

- Ocular irritation : Corneal damage in dermal exposure models .

Data extraction tables (e.g., Table C-2 in ATSDR reports) standardize outcome reporting .

Advanced Research Questions

How can researchers address discrepancies in toxicity data between in vitro and in vivo studies?

Discrepancies arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell cultures). Mitigation strategies include:

- Metabolite profiling : Compare in vitro hepatic microsome metabolites with in vivo plasma samples .

- Cross-species extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies variability .

- High-throughput screening : Validate in vitro findings with 3D organoid models to better mimic tissue complexity .

What methodological approaches are recommended for assessing the risk of bias in toxicological studies of halogenated naphthalenes?

ATSDR’s risk-of-bias (RoB) framework includes:

- Randomization checks : Confirm dose allocation concealment in animal studies (Table C-7) .

- Outcome reporting : Ensure all measured endpoints (positive and negative) are disclosed (Table C-6) .

- Confounder control : Adjust for variables like co-exposure to polycyclic aromatic hydrocarbons (PAHs) in epidemiological studies .

Studies with high RoB are excluded during evidence synthesis (Step 5 of systematic review) .

What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?

Advanced methodologies include:

- Isotopic labeling : Use ¹⁸O/²H isotopes to track hydroxylation and trifluoromethyl group retention .

- Mass spectrometry imaging (MSI) : Spatial mapping of metabolites in liver and lung tissues .

- Knockout models : Assess CYP2E1/CYP2F2 null mice to identify enzyme-specific metabolic routes .

Data Analysis and Interpretation

How should researchers interpret conflicting data on the carcinogenic potential of this compound?

Conflicts often stem from study design (e.g., acute vs. chronic exposure). Resolve by:

- Weight-of-evidence analysis : Apply ATSDR’s confidence rating (high/moderate/low) to prioritize robust datasets .

- Mode-of-action (MoA) analysis : Differentiate genotoxic (DNA adduct formation) vs. non-genotoxic (oxidative stress) mechanisms .

What statistical models are suitable for dose-response analysis of neurotoxic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.